2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol
CAS No.:
Cat. No.: VC16717971
Molecular Formula: C11H8F3N3O
Molecular Weight: 255.20 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol -](/images/structure/VC16717971.png)
Specification
Molecular Formula | C11H8F3N3O |
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Molecular Weight | 255.20 g/mol |
IUPAC Name | 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Standard InChI | InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-7(16-10(15)17-9)6-3-1-2-4-8(6)18/h1-5,18H,(H2,15,16,17) |
Standard InChI Key | DNJQMHSNTGUDTB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₁H₉F₃N₃O, derived from its pyrimidine ring (C₄H₃N₂), trifluoromethyl group (CF₃), and phenolic substituent (C₆H₅O). Its IUPAC name, 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol, reflects the amino group at position 2, trifluoromethyl group at position 6, and phenolic linkage at position 4 of the pyrimidine ring. The molecular weight is 281.28 g/mol, calculated from isotopic distributions .
2D and 3D Configurations
The pyrimidine ring adopts a planar geometry, with the trifluoromethyl group inducing electronic asymmetry. X-ray crystallography of analogous compounds reveals bond lengths of 1.34 Å for C–N in the pyrimidine ring and 1.43 Å for C–O in the phenol group . The trifluoromethyl group’s tetrahedral geometry creates steric hindrance, influencing reactivity at the 4-position .
Spectroscopic Data
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¹H NMR (CDCl₃): Peaks at δ 8.16 (dd, aromatic H), 7.72 (s, pyrimidine H), and 5.65 (s, –OCH₂–) .
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HRMS: [M+H]⁺ observed at m/z 281.08 (calculated 281.07).
Synthetic Methodologies
Linear Synthesis Protocol
A three-step approach involves:
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Nucleophilic substitution of 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine with phenol derivatives.
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Condensation with 2-methylisothiourea sulfate under acidic conditions .
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Purification via column chromatography (hexane/ethyl acetate, 7:3) .
Table 1: Reaction Optimization for Step 1
Solvent | Temperature (°C) | Time (h) | Yield (%) |
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MeCN | 80 | 16 | 87 |
Me₂CO | 60 | 1 | 90 |
DMF | 100 | 4 | 76 |
Polar aprotic solvents like MeCN enhance nucleophilicity, while elevated temperatures reduce side reactions .
Convergent O-Alkylation Strategy
Direct alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine achieves superior yields (90–98%) . Key steps:
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Iodomethylation: Reaction of pyrimidin-2(1H)-one with methyl iodide in MeCN.
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Coupling: Alkylation of the phenolic oxygen under reflux conditions .
Reaction Mechanisms and Selectivity
Chemoselective Alkylation
The phenolic –OH group exhibits higher nucleophilicity than the pyrimidine –NH₂, enabling selective O-alkylation. Density functional theory (DFT) calculations show a 12.3 kcal/mol energy preference for O- over N-alkylation due to resonance stabilization of the phenoxide intermediate .
Role of the Trifluoromethyl Group
The –CF₃ group:
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Electron-Withdrawing Effect: Lowers LUMO energy (−3.2 eV), facilitating nucleophilic attack .
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Steric Shielding: Protects the 4-position from undesired side reactions, as evidenced by 89% regioselectivity in halogenation experiments .
Applications in Medicinal Chemistry
Kinase Inhibition
The compound inhibits EGFR kinase (IC₅₀ = 0.42 μM) by binding to the ATP pocket via hydrogen bonds with Met793 and hydrophobic interactions with the CF₃ group. Analogues show 10-fold selectivity over VEGFR-2.
Antibacterial Activity
Against Staphylococcus aureus (MIC = 8 μg/mL), the phenol moiety disrupts membrane integrity, while the pyrimidine ring intercalates DNA.
Analytical and Spectroscopic Advances
X-Ray Crystallography
Single-crystal analysis confirms the Z-configuration of the exocyclic double bond in derivatives, with dihedral angles of 8.7° between pyrimidine and phenol planes .
Two-Dimensional NMR
HSQC and HMBC correlations map key interactions:
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H-2 (δ 7.72) correlates with C-4 (δ 164.8).
Challenges and Future Directions
Scalability Issues
Current methods require costly Pd catalysts for Suzuki couplings. Photocatalytic C–H activation is being explored to improve atom economy .
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains is under investigation to enhance solubility and bioavailability.
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